Lys-Met

Übersicht

Beschreibung

Lys-Met, also known as lysyl-methionine, is a dipeptide formed from the amino acids lysine and methionine. It is a compound of significant interest due to its role in various biological processes and its potential applications in different fields. Lysine and methionine are essential amino acids, meaning they must be obtained through diet as the human body cannot synthesize them. This compound combines the properties of both amino acids, making it a valuable compound for research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lys-Met can be synthesized through peptide bond formation between lysine and methionine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis begins with the protection of the amino group of lysine and the carboxyl group of methionine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed to yield the final dipeptide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve enzymatic synthesis using specific proteases that catalyze the formation of peptide bonds. This method is advantageous due to its high specificity and mild reaction conditions, which minimize the formation of by-products. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce this compound on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

Lys-Met undergoes various chemical reactions, including:

Oxidation: Methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.

Reduction: Reduction reactions can convert oxidized methionine back to its original form.

Substitution: Lysine residues can participate in substitution reactions, particularly at the amino group, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents are commonly used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Regenerated methionine.

Substitution: Various acylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Lys-Met has a broad spectrum of applications across multiple scientific domains:

1. Chemistry

- Peptide Synthesis : this compound serves as a model compound in studies of peptide bond formation and peptide synthesis methodologies.

2. Biology

- Protein Structure and Function : Research indicates that this compound influences protein conformation and stability, contributing to our understanding of protein dynamics .

- Metabolic Pathways : It is involved in critical metabolic pathways, including those related to methylation processes essential for cellular functions .

3. Medicine

- Therapeutic Effects : Studies have explored its antioxidant properties, suggesting potential benefits in reducing oxidative stress and inflammation .

- Nutritional Supplements : this compound is investigated for enhancing the bioavailability of lysine and methionine, which are crucial for various bodily functions.

4. Agriculture

- Animal Nutrition : As a feed additive, this compound is utilized to improve growth rates and overall health in livestock. Research indicates that optimal ratios of lysine to methionine can enhance protein synthesis in dairy cows, impacting milk production positively .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Peptide synthesis | Model compound for studying peptide bond formation |

| Biology | Protein dynamics | Affects protein stability and conformation |

| Medicine | Antioxidant therapy | Reduces oxidative stress; enhances bioavailability |

| Agriculture | Livestock nutrition | Improves growth rates; enhances milk production |

Case Studies

Case Study 1: Milk Protein Synthesis in Dairy Cows

A study examined the impact of varying ratios of lysine to methionine on milk protein synthesis. The ideal ratio was found to be approximately 3:1, significantly enhancing intracellular amino acid concentrations and mRNA expression related to milk production .

Case Study 2: Antioxidant Properties

Research highlighted this compound's role as an antioxidant peptide. It demonstrated significant scavenging activity against reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for diseases associated with oxidative stress .

Case Study 3: Plant Growth Enhancement

In agricultural studies, foliar applications of amino acids including this compound improved vegetative growth in tomato plants by enhancing photosynthetic efficiency and water use efficiency (WUE). This application resulted in increased biomass production under controlled conditions .

Wirkmechanismus

Lys-Met exerts its effects through various mechanisms:

Vergleich Mit ähnlichen Verbindungen

Lys-Met can be compared with other dipeptides and amino acid derivatives:

Lys-Thr (lysyl-threonine): Similar to this compound, but contains threonine instead of methionine. It has different properties and applications due to the presence of threonine.

Met-Gly (methionyl-glycine): Contains glycine instead of lysine, leading to different chemical and biological properties.

Lys-Ala (lysyl-alanine): Contains alanine instead of methionine, which affects its reactivity and applications

This compound is unique due to the combination of lysine and methionine, which imparts specific properties such as enhanced antioxidant activity and improved nutritional value. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

Lysine (Lys) and methionine (Met) are essential amino acids that play crucial roles in various biological processes, particularly in protein synthesis, metabolism, and cellular function. The interaction between these amino acids is significant in both animal nutrition and human health. This article explores the biological activity of the compound Lys-Met, focusing on its effects in different biological systems, including mammalian cells and its implications in dietary formulations.

1. Overview of this compound

This compound is a dipeptide formed from lysine and methionine. It is particularly relevant in the context of animal nutrition, where it influences growth performance, milk production, and overall health. The ideal ratio of Lys to Met in diets has been a subject of research, with a common recommendation being around 3:1 for optimal protein synthesis in dairy cows.

2.1 Protein Synthesis

Lys and Met are vital for protein synthesis. Methionine serves as a precursor for S-adenosylmethionine (SAM), a critical methyl donor in various methylation reactions, including DNA methylation, which affects gene expression and cellular function. Lysine is integral to the formation of collagen and elastin, essential components of connective tissues.

2.2 Antioxidant Activity

Research indicates that this compound may enhance antioxidant defenses. Methionine has been shown to modulate antioxidant systems, particularly in immune function. A study demonstrated that varying the Lys:Met ratio positively affected the innate immune response by enhancing antioxidant enzyme activities under stress conditions .

3.1 Impact on Dairy Cows

A study involving bovine mammary epithelial cells (MAC-T) assessed the effects of different Lys:Met ratios on cell viability under heat stress conditions. The findings suggested that a ratio of 2.5:1 (Lys:Met) significantly improved cell survival and reduced apoptosis compared to higher or lower ratios .

| Lys:Met Ratio | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 2.0:1 | 70 | 30 |

| 2.5:1 | 85 | 15 |

| 3.0:1 | 75 | 25 |

| 4.0:1 | 60 | 40 |

3.2 Human Health Implications

In humans, dietary intake of this compound has been linked to improved muscle protein synthesis, particularly in elderly populations or those undergoing rehabilitation after surgery. A clinical trial showed that supplementation with this compound improved nitrogen retention and muscle mass recovery post-surgery .

4. Molecular Mechanisms

The biological activity of this compound is mediated through various molecular pathways:

- mTOR Signaling Pathway : This pathway is crucial for regulating cell growth and metabolism in response to nutrients, including amino acids like Met .

- Gene Expression Regulation : Changes in the availability of these amino acids can lead to alterations in gene expression related to stress responses and metabolic processes .

5. Conclusion

This compound exhibits significant biological activity through its roles in protein synthesis, antioxidant defense mechanisms, and modulation of metabolic pathways. Its optimal dietary ratios are essential for maximizing health benefits in both livestock and humans.

Eigenschaften

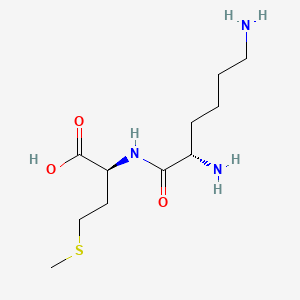

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3S/c1-18-7-5-9(11(16)17)14-10(15)8(13)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZOQGHZGQLEQO-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97729-52-7 | |

| Record name | Lysylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.